N-cyclohexyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-cyclohexyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl ring, a thienyl group, and a trifluoromethyl-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that facilitate nucleophilic substitution.
Cyclohexyl Substitution: The cyclohexyl group is introduced through an alkylation reaction using cyclohexyl halides.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the amine and acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-cyclohexyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Employed in the synthesis of advanced intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-{[4-(2-thienyl)-6-(methyl)-2-pyrimidinyl]sulfanyl}acetamide
- N-cyclohexyl-2-{[4-(2-thienyl)-6-(chloromethyl)-2-pyrimidinyl]sulfanyl}acetamide
Uniqueness
N-cyclohexyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H18F3N3OS2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H18F3N3OS2/c18-17(19,20)14-9-12(13-7-4-8-25-13)22-16(23-14)26-10-15(24)21-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,21,24) |
InChI Key |
KXFQPYUQDOJUCG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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